
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate)
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Overview
Description
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is a synthetic steroid derivative of progesterone. It is a potent mineralocorticoid and is known for its significant biological activity. This compound is structurally related to other corticosteroids and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) typically involves multiple steps starting from progesterone. The process includes hydroxylation, acetylation, and esterification reactions. Key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Acetylation: Acetylation of hydroxyl groups to form acetate esters.
Esterification: Formation of the 2-acetoxypropionate ester at the 21-position.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is used in various scientific research fields:
Chemistry: As a precursor for the synthesis of other steroid derivatives.
Biology: Studying the effects of corticosteroids on cellular processes.
Medicine: Investigating its potential therapeutic uses in treating conditions like inflammation and hormonal imbalances.
Industry: Used in the production of pharmaceuticals and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as mineralocorticoid receptors. This binding triggers a cascade of molecular events, leading to changes in gene expression and cellular function. The pathways involved include the regulation of electrolyte balance and modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
11beta-Hydroxyprogesterone: A naturally occurring steroid with similar biological activity.
17alpha-Hydroxyprogesterone: Another steroid derivative with distinct functional groups.
21-Deoxycorticosterone: A related compound with potent mineralocorticoid activity.
Uniqueness
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) is unique due to its specific esterification at the 21-position, which enhances its biological activity and stability compared to other similar compounds.
Biological Activity
11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate), commonly referred to as a derivative of hydrocortisone, is a steroid compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C23H32O6
- Molecular Weight : 404.5 g/mol
- CAS Number : 16463-74-4
The biological activity of 11beta-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate) primarily involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates gene expression related to inflammation and immune response. This compound exhibits anti-inflammatory effects similar to those of hydrocortisone but with potentially enhanced efficacy due to its structural modifications.
Anti-inflammatory Effects
Research indicates that this compound can significantly reduce inflammation in various models. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are crucial mediators in inflammatory processes.
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli has been noted in laboratory settings, indicating potential applications in treating infections.
Case Study 1: Inflammatory Disease Model
In a controlled study involving an animal model of rheumatoid arthritis, administration of the compound resulted in a significant decrease in joint swelling and pain compared to untreated controls. The study reported a reduction in inflammatory markers and improved mobility in treated subjects.
Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |
---|---|---|
Control | 12.5 ± 1.2 | 8.0 ± 0.5 |
Treatment | 5.0 ± 0.8 | 3.0 ± 0.4 |
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of the compound against common pathogens. The results demonstrated significant inhibition zones in agar diffusion tests.
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15.3 ± 1.1 |
Escherichia coli | 12.7 ± 0.9 |
Control (DMSO) | No activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11β-Hydroxypregn-4-ene-3,20-dione 17-acetate 21-(2-acetoxypropionate), and how do reaction conditions influence stereochemical outcomes?
Methodological Answer: The synthesis typically involves multi-step regioselective acetylation. For example, the 21-position is often acetylated first using acetic anhydride under basic conditions, followed by protection of the 17-hydroxy group. Evidence from analogous steroids (e.g., 11β-hydroxypregnenolone derivatives) suggests that temperature and solvent polarity critically affect the stereochemical integrity of the 11β-hydroxy group . Key steps include:
- Stereochemical preservation : Use anhydrous dimethylformamide (DMF) at 0–5°C to minimize epimerization at C11.
- Characterization : Confirm regioselectivity via 1H-NMR (δ 4.65–4.75 ppm for 21-acetate protons) and compare with reference data for 17-acetoxyprogesterone derivatives .
Q. How can researchers validate the purity and structural identity of this compound using advanced analytical techniques?
Methodological Answer: Combine chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with acetonitrile/water (70:30 v/v) to assess purity (>98% by area normalization).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+Na]+ at m/z 535.2304 (calculated for C28H36O8Na) .
- X-ray crystallography : Resolve ambiguities in acetate positioning, particularly distinguishing 17- and 21-acetates via bond-length analysis (C–O bonds ~1.42 Å for esters) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound, particularly regarding glucocorticoid receptor (GR) affinity?
Methodological Answer: Discrepancies may arise from assay conditions or metabolite interference. Recommended approaches:
- Competitive binding assays : Standardize GR isoform sources (e.g., human recombinant GRα) and use 3H-dexamethasone as a tracer. Control for 21-acetate hydrolysis by including esterase inhibitors (e.g., PMSF) .
- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) and monitor deacetylation via LC-MS/MS to quantify active metabolites .
Q. How do structural modifications at the 17- and 21-positions influence metabolic stability in vivo?
Methodological Answer: Design comparative studies using deuterium labeling or fluorinated analogs:
- Deuterium isotope effects : Synthesize 21-(2-acetoxy-d3-propionate) to track hydrolysis rates in plasma.
- Pharmacokinetic modeling : Administer analogs (e.g., 17-propionate vs. 17-acetate) to rodents and measure half-life (t1/2) via serial blood sampling. Correlate stability with logP values (calculated using ChemAxon or Schrödinger Suite) .
Q. What computational methods predict the compound’s interactions with corticosteroid-binding globulin (CBG)?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Docking : Use CBG’s crystal structure (PDB: 3CPD) to identify key hydrogen bonds (e.g., 11β-OH with Ser231).
- Free-energy calculations : Apply MM-PBSA to compare binding affinities of acetate vs. propionate derivatives .
Q. Methodological Notes
- Experimental Design : For in vivo studies, use crossover designs to minimize inter-subject variability. Include negative controls (vehicle) and positive controls (e.g., prednisolone acetate) .
- Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting bioactivity data, incorporating prior probabilities from structurally related corticosteroids .
Properties
CAS No. |
75227-97-3 |
---|---|
Molecular Formula |
C28H37O9- |
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-17-(3-acetyloxy-3-carboxybutanoyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]acetate |
InChI |
InChI=1S/C28H38O9/c1-15(29)37-27(4,24(35)36)13-21(32)28(14-22(33)34)10-8-19-18-6-5-16-11-17(30)7-9-25(16,2)23(18)20(31)12-26(19,28)3/h11,18-20,23,31H,5-10,12-14H2,1-4H3,(H,33,34)(H,35,36)/p-1/t18-,19-,20-,23+,25-,26-,27?,28-/m0/s1 |
InChI Key |
SJNVLANCQVTUBW-LYNRDBQISA-M |
Isomeric SMILES |
CC(=O)OC(C)(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)CC(=O)[O-])C(=O)O |
Canonical SMILES |
CC(=O)OC(C)(CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
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